3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole
Overview
Description
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methylbenzyl group, which is linked to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-methylbenzyl group. This can be achieved through the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as triethylamine.
Attachment to the Indole Moiety: The substituted piperazine is then linked to the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group on the piperazine ring and its linkage to the indole moiety contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)16-19-14-22-21-5-3-2-4-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQADSDIOYPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177844 | |
Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356085-10-4 | |
Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356085-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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